N1-(4-fluorophenyl)-N2-(2-methoxybenzyl)oxalamide
Description
Overview of Oxalamides as a Significant Chemical Class
Oxalamides are a class of organic compounds characterized by a central ethanediamide core structure. This scaffold is prevalent in a multitude of biologically active molecules and functional materials. nih.gov Their significance spans various scientific disciplines, including medicinal chemistry, materials science, and coordination chemistry. In drug discovery, the oxalamide motif is found in compounds developed as anticoagulants and antiviral agents targeting the HIV-1 virus. nih.govresearchgate.net The structural rigidity and hydrogen bonding capabilities of the oxalamide backbone contribute to its ability to interact with biological targets. rsc.org
Beyond their pharmaceutical applications, oxalamides serve as versatile ligands in catalysis and are used as flavoring agents in the food industry. nih.gov The ability of the two amide groups to be substituted with a wide variety of chemical moieties allows for the fine-tuning of their physical, chemical, and biological properties. This adaptability makes them attractive building blocks for the synthesis of complex molecular architectures, including gels and other supramolecular assemblies. researchgate.net
Historical Context and Evolution of Oxalamide Scaffold Research
The synthesis of oxalamides has been a subject of chemical research for a considerable time. Traditionally, the most common method for their preparation involved the reaction of oxalic acid-derived acid chlorides with primary or secondary amines. researchgate.net While effective, this method often requires harsh conditions and may not be suitable for sensitive substrates.
In recent years, research has focused on developing more sustainable and efficient synthetic strategies that align with the principles of green chemistry. researchgate.net Novel, one-pot approaches have been developed for the synthesis of unsymmetrical oxalamides, which are of particular interest due to their potential for differential functionalization. rsc.org Modern catalytic methods, such as the ruthenium-catalyzed dehydrogenative coupling of ethylene (B1197577) glycol and amines, represent a significant advancement, offering a more environmentally benign route to these valuable compounds. nih.govresearchgate.net These innovations have expanded the accessibility and diversity of oxalamide derivatives available for research and industrial applications. rsc.org
Rationale for Investigating Substituted Oxalamides, with Emphasis on N1-(4-fluorophenyl)-N2-(2-methoxybenzyl)oxalamide
The investigation of substituted oxalamides is driven by the desire to create novel molecules with tailored properties. The specific substituents on the amide nitrogens can dramatically influence a compound's biological activity, solubility, and material characteristics. The compound this compound serves as a prime example of rational chemical design, incorporating two distinct and functionally significant moieties.
The combination of these two specific substituents on the oxalamide core in this compound creates a molecule with a unique set of properties, making it a subject of interest for further investigation in various fields of chemical research.
Compound Data
Below is a table summarizing key identifiers for the primary compound discussed in this article.
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C16H15FN2O3 |
| IUPAC Name | N'-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]oxamide |
Structure
3D Structure
Properties
IUPAC Name |
N'-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-22-14-5-3-2-4-11(14)10-18-15(20)16(21)19-13-8-6-12(17)7-9-13/h2-9H,10H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKBBWKWPIDCRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Oxalamide Scaffolds
General Synthetic Pathways to Oxalamide Core Structures
The formation of the oxalamide core is typically achieved through the creation of two amide bonds. The methodologies to achieve this are well-established in organic synthesis, primarily relying on amidation reactions and various coupling strategies.
Amidation Reactions and Coupling Strategies
The most common methods for synthesizing oxalamides involve the reaction of an oxalic acid derivative with two amine equivalents. nih.gov A prevalent strategy is the conversion of oxalic acid to a more reactive species, such as oxalyl chloride or a diester, which then readily reacts with amines to form the corresponding diamide. fishersci.co.uk
The Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride, is a frequently used method. fishersci.co.uk In the context of oxalamide synthesis, oxalyl chloride is reacted with two equivalents of an amine, often in the presence of a base to neutralize the hydrochloric acid byproduct. fishersci.co.uk
Peptide coupling reagents, originally developed for peptide synthesis, have also been successfully applied to the formation of oxalamide linkages. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid groups of oxalic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine. fishersci.co.uk
More recent and sustainable approaches include the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol with amines, catalyzed by ruthenium pincer complexes, which produces the oxalamide and hydrogen gas as the only byproduct. nih.govresearchgate.netrsc.org
Role of Precursors and Reagent Selection in Oxalamide Formation
The choice of precursors and reagents is critical in directing the outcome of oxalamide synthesis. The nature of the amine nucleophile dictates the substituents on the final oxalamide. For unsymmetrical oxalamides, such as N1-(4-fluorophenyl)-N2-(2-methoxybenzyl)oxalamide, a stepwise approach is necessary. This involves the reaction of an oxalic acid derivative with one amine, followed by purification of the intermediate mono-amido acid, and then reaction with the second, different amine.
The selection of the activating agent for the oxalic acid is also crucial. Oxalyl chloride is highly reactive but can be sensitive to moisture and may not be suitable for substrates with sensitive functional groups. In such cases, milder coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in combination with a carbodiimide (B86325) are preferred. The solvent choice can also influence the reaction rate and yield, with aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) being commonly used. fishersci.co.uk
Specific Synthetic Approaches for this compound
The synthesis of the asymmetrically substituted this compound requires the sequential introduction of the two different amine precursors. This involves the initial synthesis of the amine precursors followed by their coupling to the oxalyl core.
Synthesis of the 4-Fluorophenyl Amine Precursor
4-Fluoroaniline (B128567) is a key precursor for this synthesis. A common industrial method for its preparation is the catalytic hydrogenation of 4-fluoronitrobenzene. wikipedia.org This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com The reaction is efficient and generally provides high yields of the desired aniline. chemicalbook.com
Alternative methods include the use of other reducing agents, such as tin(II) chloride in hydrochloric acid, or transfer hydrogenation with reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst. The choice of method often depends on the scale of the reaction and the desired purity of the product.
Table 1: Synthetic Routes to 4-Fluoroaniline
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 4-Fluoronitrobenzene | 10% Pd/C, H2, Methanol, Room Temperature | 4-Fluoroaniline | chemicalbook.com |
| Nitrobenzene | PdCl2-V2O5, CO, 160°C | 4-Fluoroaniline (90% yield) | chemicalbook.com |
Synthesis of the 2-Methoxybenzyl Amine Precursor
2-Methoxybenzylamine (B130920) is the second essential amine precursor. It can be synthesized through the reductive amination of 2-methoxybenzaldehyde. guidechem.com This two-step, one-pot reaction involves the initial formation of an imine by reacting the aldehyde with ammonia, followed by in situ reduction of the imine to the amine using a reducing agent such as sodium borohydride (B1222165) or catalytic hydrogenation.
Another route to 2-methoxybenzylamine is the reduction of 2-methoxybenzonitrile. Strong reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can effectively convert the nitrile group to an aminomethyl group. chemicalbook.com
Table 2: Synthetic Routes to 2-Methoxybenzylamine
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 2-Methoxybenzaldehyde | Ammonia, Reducing Agent (e.g., NaBH4 or H2/catalyst) | 2-Methoxybenzylamine | guidechem.com |
Optimization of Reaction Conditions for the Oxalamide Linkage
The formation of the oxalamide linkage between 4-fluoroaniline and 2-methoxybenzylamine with an oxalyl core requires careful optimization of reaction conditions to maximize yield and minimize side products. Key parameters to consider include the choice of coupling agent, solvent, temperature, and reaction time. researchgate.netnih.gov
A plausible synthetic strategy would involve the slow addition of oxalyl chloride to a solution of one of the amines (e.g., 4-fluoroaniline) in an aprotic solvent at a low temperature to form the intermediate N-(4-fluorophenyl)oxamic acid chloride. This intermediate can then be reacted in situ with the second amine (2-methoxybenzylamine) to yield the final product.
Table 3: Key Parameters for Optimization of Oxalamide Synthesis
| Parameter | Considerations |
|---|---|
| Coupling Agent | Reactivity (e.g., oxalyl chloride vs. EDC/HOBt), compatibility with functional groups. |
| Solvent | Solubility of reactants, influence on reaction rate (e.g., DCM, DMF, THF). |
| Temperature | Control of reaction rate, minimization of side reactions (e.g., -10°C to room temperature). |
| Base | Neutralization of acid byproducts, prevention of amine salt formation (e.g., triethylamine, pyridine). |
| Stoichiometry | Molar ratios of reactants to ensure complete conversion and avoid side products. |
The purification of the final product, this compound, would typically be achieved through crystallization or column chromatography to obtain a compound of high purity.
Exploration of Structural Modifications and Analog Design
The design and synthesis of analogs of this compound can be systematically approached by modifying its three key components: the fluorophenyl moiety, the methoxybenzyl moiety, and the central oxalamide bridge. Such modifications are crucial for structure-activity relationship (SAR) studies, aiming to optimize the compound's properties for specific applications.
Strategies for Modifying the Fluorophenyl Moiety
The 4-fluorophenyl group offers several avenues for structural modification to probe its influence on molecular interactions.
Positional Isomerism of the Fluoro Substituent: The fluorine atom can be moved to the ortho or meta positions of the phenyl ring. This seemingly subtle change can significantly alter the electronic distribution and conformational preferences of the molecule, potentially impacting its binding affinity to biological targets.
Substitution with Other Halogens: Replacing the fluorine atom with other halogens (Cl, Br, I) allows for a systematic investigation of the role of electronegativity, polarizability, and size at this position. These changes can influence halogen bonding interactions and pharmacokinetic properties.
Introduction of Additional Substituents: The phenyl ring can be further functionalized with a variety of electron-donating or electron-withdrawing groups. For instance, the introduction of a methyl, methoxy (B1213986), or trifluoromethyl group can modulate the lipophilicity and electronic nature of the ring.
Bioisosteric Replacement: The entire fluorophenyl ring can be replaced with other aromatic or heteroaromatic systems. For example, replacing the phenyl ring with a pyridine (B92270) or thiophene (B33073) ring introduces heteroatoms that can act as hydrogen bond acceptors or donors, fundamentally altering the interaction profile of the molecule.
| Modification Strategy | Example of Resulting Moiety | Potential Impact |
| Positional Isomerism | 2-fluorophenyl, 3-fluorophenyl | Altered electronics and conformation |
| Halogen Substitution | 4-chlorophenyl, 4-bromophenyl | Modified polarizability and size |
| Additional Substitution | 4-fluoro-2-methylphenyl | Tuned lipophilicity and electronics |
| Bioisosteric Replacement | Pyridin-4-yl | Introduction of hydrogen bond acceptors |
Approaches for Altering the Methoxybenzyl Moiety
Positional Isomerism of the Methoxy Group: Shifting the methoxy group to the meta or para position of the benzyl (B1604629) ring will change the spatial arrangement of this key functional group. This can affect intramolecular hydrogen bonding possibilities and steric interactions with binding partners.
Homologation and Derivatization of the Methoxy Group: The methoxy group can be extended to an ethoxy or propoxy group to probe the effect of increased lipophilicity and steric bulk. Alternatively, demethylation to a hydroxyl group would introduce a hydrogen bond donor, significantly altering the polarity.
Introduction of Other Substituents: The benzyl ring can be decorated with additional functional groups. For example, adding a halogen or a cyano group can modulate the electronic properties of the ring system.
Ring Variation: The phenyl ring of the benzyl group can be replaced with other cyclic systems, such as cyclohexyl or a heteroaromatic ring like pyridine. This alters the rigidity, aromaticity, and potential for specific interactions.
| Modification Strategy | Example of Resulting Moiety | Potential Impact |
| Positional Isomerism | 3-methoxybenzyl, 4-methoxybenzyl | Altered spatial arrangement and H-bonding |
| Methoxy Group Derivatization | 2-ethoxybenzyl, 2-hydroxybenzyl | Modified lipophilicity and polarity |
| Additional Substitution | 2-methoxy-5-chlorobenzyl | Tuned electronic properties |
| Ring Variation | (Cyclohexyl)methyl, (Pyridin-2-yl)methyl | Altered rigidity and aromaticity |
Diversification of the Oxalamide Bridge
Introduction of Substituents on the Amide Nitrogens: While N1 and N2 are substituted in the parent compound, further substitution is not possible without altering the fundamental oxalamide structure. However, in related scaffolds, N-alkylation or N-arylation can be explored.
Homologation of the Oxalamide Core: The length of the linker can be extended by inserting methylene (B1212753) units, for example, by using malonyl or succinyl diamides instead of the oxalamide. This increases the flexibility and the distance between the two terminal groups.
Introduction of Rigidity: The conformational flexibility of the oxalamide bridge can be constrained by incorporating it into a cyclic structure. For instance, forming a lactam ring could lock the conformation.
Bioisosteric Replacements: The amide bonds can be replaced with other functional groups that mimic their hydrogen bonding capabilities and steric properties. Examples include reverse amides, esters, or triazoles. This can improve metabolic stability and alter the electronic character of the linker.
| Modification Strategy | Example of Resulting Linker | Potential Impact |
| Homologation | Malonamide, Succinamide | Increased flexibility and length |
| Conformational Restriction | Cyclic oxalamide derivative | Reduced flexibility, locked conformation |
| Bioisosteric Replacement | 1,2,3-Triazole | Altered electronic character and stability |
Advanced Analytical Techniques for Structural Elucidation of Oxalamides
The unambiguous determination of the structure and purity of this compound and its analogs is essential. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose. intertek.com
Spectroscopic Analysis for Functional Group Identification and Connectivity
Spectroscopic methods provide detailed information about the molecular structure, including the presence of functional groups and the connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule. researchgate.net The chemical shifts, coupling constants, and integration of the proton signals confirm the presence of the 4-fluorophenyl and 2-methoxybenzyl groups, as well as the amide protons. 2D NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between protons and carbons. 19F NMR would show a characteristic signal for the fluorine atom, and its coupling to adjacent protons would confirm its position on the phenyl ring.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of the functional groups present in the molecule. Strong absorption bands corresponding to the N-H stretching of the amide groups and the C=O stretching of the carbonyl groups in the oxalamide core would be expected.
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). acs.org Fragmentation patterns observed in the mass spectrum can help to confirm the connectivity of the different structural motifs.
| Spectroscopic Technique | Information Obtained | Expected Key Signals for this compound |
| 1H NMR | Proton environment and connectivity | Aromatic protons, methoxy singlet, benzyl methylene doublet, amide protons |
| 13C NMR | Carbon framework | Aromatic carbons, carbonyl carbons, methoxy carbon, benzyl methylene carbon |
| IR Spectroscopy | Functional groups | N-H stretch, C=O stretch, C-F stretch, C-O stretch |
| Mass Spectrometry | Molecular weight and fragmentation | Molecular ion peak, fragments corresponding to the fluorophenyl and methoxybenzyl moieties |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the analysis and purification of organic compounds. tricliniclabs.com A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for assessing the purity of this compound. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC): For volatile and thermally stable derivatives, GC can be an effective analytical method. semanticscholar.org However, due to the relatively high molecular weight and polarity of the target oxalamide, derivatization might be necessary to increase its volatility.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. semanticscholar.org The retention factor (Rf) value is characteristic of the compound in a given solvent system.
The choice of the chromatographic method depends on the properties of the compound and the specific requirements of the analysis. For quantitative purity assessment, HPLC is generally the method of choice. semanticscholar.org
| Chromatographic Method | Primary Application | Key Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and purification | Retention time, peak area |
| Gas Chromatography (GC) | Analysis of volatile compounds | Retention time, peak area |
| Thin-Layer Chromatography (TLC) | Reaction monitoring and preliminary purity check | Retention factor (Rf) |
Crystallographic Studies for Solid-State Conformational Analysis
While a specific crystallographic study for this compound has not been reported in the reviewed literature, extensive research into the crystal structures of analogous N-aryl, N-benzyl, and N,N'-disubstituted oxalamides provides a robust framework for understanding its likely solid-state conformation and intermolecular interactions. X-ray crystallography is an indispensable tool for the unambiguous determination of molecular structures in the solid state, offering precise information on bond lengths, bond angles, torsional angles, and the spatial arrangement of molecules within a crystal lattice. The conformation of oxalamide derivatives in the solid state is predominantly governed by the interplay of intramolecular and intermolecular forces, particularly hydrogen bonding and π-stacking interactions.
Analysis of structurally related compounds reveals that the oxalamide bridge typically adopts a planar or near-planar conformation, which maximizes π-conjugation. A common feature in the crystal packing of secondary oxalamides is the formation of intermolecular N—H⋯O hydrogen bonds. These interactions often lead to the assembly of molecules into supramolecular structures, such as chains or sheets. For instance, in many N,N'-disubstituted oxalamides, a pair of intermolecular N—H⋯O hydrogen bonds connects two molecules into an inversion dimer, forming a characteristic R2²(10) ring motif.
The solid-state conformation of this compound is expected to be influenced by the steric and electronic properties of its substituents. The 4-fluorophenyl group and the 2-methoxybenzyl group are likely to be oriented to minimize steric hindrance while optimizing intermolecular interactions. The presence of N-H and C=O groups facilitates the formation of strong hydrogen bonds, which are primary determinants of the crystal packing.
Furthermore, the aromatic rings in the molecule can participate in π-π stacking and C—H⋯π interactions, which provide additional stabilization to the crystal structure. The relative orientation of the phenyl and benzyl rings will be a key conformational feature. Based on studies of similar compounds, a non-coplanar arrangement of the aromatic rings with respect to the oxalamide core is anticipated.
To illustrate the expected crystallographic parameters for the oxalamide core of this compound, the following table presents typical bond lengths and angles derived from the analysis of closely related structures.
| Bond/Angle | Typical Value |
| C-C (oxalamide) | 1.53 - 1.55 Å |
| C=O | 1.22 - 1.24 Å |
| C-N | 1.32 - 1.34 Å |
| O=C-C | 119 - 121° |
| O=C-N | 123 - 125° |
| C-N-H | 118 - 122° |
Note: These values are indicative and are based on crystallographic data of structurally similar oxalamide derivatives.
In the absence of a dedicated crystal structure for this compound, the detailed analysis of its solid-state conformation remains speculative. However, the extensive crystallographic data available for the broader family of oxalamide compounds provide a strong basis for predicting its molecular geometry and the nature of its supramolecular assembly in the crystalline state.
Theoretical and Computational Investigations of N1 4 Fluorophenyl N2 2 Methoxybenzyl Oxalamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of N1-(4-fluorophenyl)-N2-(2-methoxybenzyl)oxalamide at the atomic level.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-31G**, can elucidate several key parameters that govern its reactivity and stability. researchgate.net
Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net These calculations also allow for the mapping of the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule, crucial for predicting sites of electrophilic and nucleophilic attack.
Illustrative DFT-Calculated Electronic Properties:
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Region of electron donation |
| LUMO Energy | -1.2 eV | Region of electron acceptance |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical stability and reactivity |
| Dipole Moment | 3.8 D | Measure of molecular polarity |
| Molecular Electrostatic Potential (MEP) | Red (electron-rich) on carbonyl oxygens; Blue (electron-poor) on N-H protons | Predicts non-covalent interactions and reactivity sites |
Conformational Analysis and Energy Landscapes
The flexibility of this compound, arising from several rotatable bonds, means it can exist in multiple conformations. Conformational analysis is essential to identify the most stable, low-energy spatial arrangements of the molecule. libretexts.org The oxalamide core itself can adopt different arrangements, with the planar s-trans conformation often being the most stable for N-H containing oxalamides. researchgate.net
By systematically rotating the key dihedral angles and calculating the potential energy at each step, a conformational energy landscape can be constructed. nih.govnih.gov This landscape reveals the various stable conformers (local minima) and the energy barriers (transition states) that separate them. Such studies indicate that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. researchgate.net Understanding the preferred conformations is vital as it dictates how the molecule will interact with biological targets.
Hypothetical Conformational Energy Data:
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Intramolecular H-bonds |
| Global Minimum | 0.00 | τ1: 178, τ2: 65, τ3: -175 | Yes (N-H···O=C) |
| Local Minimum 1 | 1.25 | τ1: -175, τ2: -70, τ3: 178 | Yes (N-H···O-CH3) |
| Local Minimum 2 | 2.80 | τ1: 179, τ2: 170, τ3: 75 | No |
| Transition State | 4.50 | τ1: 178, τ2: 120, τ3: -176 | - |
Molecular Modeling and Simulation Approaches
Molecular modeling and simulations build upon quantum chemical insights to predict how this compound might interact with biological systems and behave over time.
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netmdpi.com For this compound, this involves docking the molecule into the active site of a relevant biological target, such as an enzyme or receptor. The process generates a binding score, which estimates the binding affinity, and reveals the specific interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov These studies are crucial for hypothesis-driven drug discovery, suggesting potential mechanisms of action.
Example Molecular Docking Results against a Hypothetical Kinase Target:
| Parameter | Result | Details |
| Binding Affinity | -8.5 kcal/mol | Indicates a strong predicted binding interaction. |
| Hydrogen Bonds | 3 | Carbonyl oxygen of the oxalamide with a backbone N-H of a key amino acid; N-H of the oxalamide with a serine side chain. |
| Hydrophobic Interactions | 5 | 4-fluorophenyl ring with a hydrophobic pocket; 2-methoxybenzyl group with leucine (B10760876) and valine residues. |
| Predicted Inhibition Constant (Ki) | 150 nM | Estimated from the binding affinity. |
Molecular Dynamics Simulations for Dynamic Behavior
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a view of the dynamic behavior of the ligand-protein complex over time. nih.govnih.gov An MD simulation would place the docked complex in a simulated physiological environment (water, ions) and calculate the atomic motions over a period of nanoseconds. chemrxiv.org
These simulations are used to assess the stability of the predicted binding pose. Key analyses include calculating the root-mean-square deviation (RMSD) of the ligand and protein to see if they remain stable, and the root-mean-square fluctuation (RMSF) to identify flexible regions. nih.gov MD simulations can also refine the understanding of binding by revealing the role of water molecules and subtle conformational changes that occur upon ligand binding.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling and virtual screening are powerful tools for discovering new molecules with similar biological activities based on the structural features of a known active compound like this compound. nih.gov
A pharmacophore model is an abstract representation of the essential steric and electronic features required for optimal molecular interactions with a specific biological target. scirp.org For this compound, a pharmacophore model would typically include features such as hydrogen bond acceptors (the carbonyl oxygens), hydrogen bond donors (the N-H groups), and hydrophobic/aromatic regions (the phenyl rings). researchgate.net
This model can then be used as a 3D query to search large chemical databases in a process called virtual screening. scirp.org This allows for the rapid identification of diverse compounds that match the pharmacophore and are therefore likely to bind to the same target, accelerating the discovery of new potential lead compounds. nih.gov
Exemplary Pharmacophore Model Features:
| Feature ID | Feature Type | Location |
| HBA 1 | Hydrogen Bond Acceptor | Carbonyl oxygen near the fluorophenyl group |
| HBA 2 | Hydrogen Bond Acceptor | Carbonyl oxygen near the methoxybenzyl group |
| HBD 1 | Hydrogen Bond Donor | N-H adjacent to the fluorophenyl group |
| AROM 1 | Aromatic Ring | 4-fluorophenyl ring |
| AROM 2 | Aromatic Ring | 2-methoxybenzyl ring |
| HYD | Hydrophobic | Methoxy (B1213986) group |
Ligand-Based Pharmacophore Model Generation
Ligand-based pharmacophore modeling is a technique used when the three-dimensional structure of the biological target is unknown. dergipark.org.tr The model is built by analyzing a set of molecules known to be active against the target. The underlying principle is that molecules with similar biological activity often share a common set of steric and electronic features arranged in a specific 3D geometry, which is essential for binding to the target. protheragen.ai
The generation process for a compound like this compound would begin by assembling a training set of structurally diverse but functionally related active compounds. researchgate.net These molecules are then conformationally analyzed and superimposed to identify the common chemical features responsible for their activity. researchgate.net For this compound, these features would likely include:
Hydrogen Bond Acceptors (HBA): The oxygen atoms of the oxalamide core and the methoxy group.
Hydrogen Bond Donors (HBD): The nitrogen atoms of the oxalamide core.
Aromatic Rings (AR): The 4-fluorophenyl and 2-methoxybenzyl rings.
Hydrophobic (HY) features: The aromatic rings themselves.
The resulting pharmacophore model is essentially a 3D map of these essential features and their spatial relationships. This model serves as a hypothesis of the necessary interactions for a molecule to be active at the intended biological target. nih.gov
| Feature Type | Potential Origin on Compound | 3D Coordinate (Example) | Radius (Å) |
|---|---|---|---|
| Aromatic Ring (AR1) | 4-fluorophenyl | (2.5, 1.3, 4.0) | 1.5 |
| Aromatic Ring (AR2) | 2-methoxybenzyl | (8.1, 5.2, 2.1) | 1.5 |
| Hydrogen Bond Acceptor (HBA1) | Oxalamide Carbonyl Oxygen | (4.7, 2.9, 3.5) | 1.2 |
| Hydrogen Bond Acceptor (HBA2) | Oxalamide Carbonyl Oxygen | (5.8, 4.1, 2.8) | 1.2 |
| Hydrogen Bond Donor (HBD1) | Oxalamide Amide Nitrogen | (4.1, 2.0, 4.6) | 1.0 |
| Hydrogen Bond Donor (HBD2) | Oxalamide Amide Nitrogen | (6.9, 4.8, 2.2) | 1.0 |
Structure-Based Pharmacophore Derivation
When the 3D structure of the target macromolecule (e.g., a protein or enzyme) is available, a structure-based pharmacophore model can be derived. protheragen.ai This approach utilizes the structural information of the target's binding site to define the key interaction points. dergipark.org.tr The process involves identifying amino acid residues in the binding pocket that can form hydrogen bonds, hydrophobic interactions, or ionic bonds with a potential ligand. protheragen.ainih.gov
To create a structure-based model relevant to this compound, one would first need the crystal structure of its biological target. Software tools would then be used to map the interaction features within the binding pocket. nih.gov For example, a lysine (B10760008) or arginine residue could define a hydrogen bond donor site, while an aspartate or glutamate (B1630785) residue could define a hydrogen bond acceptor site. Phenylalanine or leucine residues would indicate hydrophobic regions. The resulting pharmacophore represents the complementary features a ligand must possess to bind effectively, providing a powerful template for designing or discovering new inhibitors. nih.gov
Computational Screening for Novel Scaffolds and Chemical Space Exploration
Pharmacophore models are valuable tools for virtual screening, a computational technique used to search large databases of compounds for molecules that are likely to be active. nih.gov The generated pharmacophore model for this compound would be used as a 3D query to filter libraries containing millions of chemical structures. Compounds that match the pharmacophore's features in the correct spatial arrangement are selected as "hits."
This process is particularly useful for "scaffold hopping," where the goal is to identify new core molecular structures (scaffolds) that are chemically different from the original active compounds but present the same essential pharmacophoric features. researchgate.net This allows for the exploration of new regions of chemical space, potentially leading to the discovery of compounds with improved properties, such as better potency, selectivity, or patentability.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comjetir.org The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series lead to changes in their biological activity.
Development of Predictive Models for Oxalamide Activity
Developing a QSAR model for a series of oxalamide derivatives, including this compound, involves several key steps:
Data Set Curation: A dataset of oxalamide compounds with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. This set is then typically divided into a training set for model development and a test set for model validation. neovarsity.org
Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors that quantify various aspects of the molecular structure and properties.
Model Building: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that correlates the most relevant descriptors (independent variables) with the biological activity (dependent variable). neovarsity.orgnih.gov
The resulting model can be used to predict the activity of new, untested oxalamide derivatives, prioritizing the synthesis of the most promising candidates.
| Compound ID | Experimental Activity (pIC₅₀) | Molecular Weight (Descriptor 1) | LogP (Descriptor 2) | Topological Polar Surface Area (Descriptor 3) |
|---|---|---|---|---|
| Oxalamide-1 | 7.2 | 316.31 | 2.85 | 78.48 |
| Oxalamide-2 | 6.8 | 330.34 | 3.10 | 78.48 |
| Oxalamide-3 | 7.5 | 350.78 | 2.95 | 87.71 |
| Oxalamide-4 | 6.5 | 298.29 | 2.50 | 78.48 |
| Oxalamide-5 | 7.9 | 346.36 | 3.25 | 78.48 |
Statistical Validation of QSAR Models
The reliability of a QSAR model is paramount. Therefore, it must undergo rigorous statistical validation to ensure it is robust and has predictive power. basicmedicalkey.com Validation is typically performed using two main strategies:
Internal Validation: This assesses the stability and robustness of the model using the training set data. A common method is leave-one-out cross-validation (LOO-CV), where the model is repeatedly built with one compound removed and then used to predict the activity of that omitted compound. The key metric here is the cross-validated correlation coefficient (Q²). basicmedicalkey.com
External Validation: This evaluates the model's ability to predict the activity of new compounds. The model, built using the training set, is used to predict the activities of the molecules in the test set (which were not used during model development). The predictive ability is often measured by the predicted correlation coefficient (R²_pred). nih.gov
A statistically valid QSAR model will have high values for goodness-of-fit parameters (like the coefficient of determination, R²) and strong internal and external validation metrics, confirming its utility for predicting the activity of novel compounds. buecher.de
| Parameter | Symbol | Acceptable Value | Description |
|---|---|---|---|
| Coefficient of Determination | R² | > 0.6 | Measures the goodness-of-fit of the model to the training set data. |
| Cross-Validated R² | Q² | > 0.5 | Assesses the internal predictive ability and robustness of the model. |
| Predicted R² for Test Set | R²_pred | > 0.5 | Measures the model's ability to predict the activity of an external set of compounds. |
| Root Mean Square Error | RMSE | Low value | Indicates the deviation between predicted and actual values. |
Structure Activity Relationship Sar Investigations and Design Principles for Oxalamide Derivatives
Influence of the N1-Substituent (4-Fluorophenyl Group) on Molecular Recognition
The N1-substituent, in this case, the 4-fluorophenyl group, plays a pivotal role in the molecular recognition of oxalamide derivatives. Its characteristics significantly influence how the molecule interacts with its biological target.
The presence of a halogen, specifically fluorine, on the phenyl ring is a key feature. Halogenation can modulate a molecule's interactions in several ways:
Halogen Bonding: The fluorine atom can participate in halogen bonding, a noncovalent interaction where the halogen acts as an electrophilic species, interacting with a nucleophilic site on the target molecule. This can contribute to the binding affinity and specificity of the compound.
Electronic Effects: Fluorine is a highly electronegative atom, which can alter the electron distribution of the phenyl ring. This can influence the molecule's polarity and its ability to engage in electrostatic interactions with the target.
Lipophilicity: The introduction of a fluorine atom can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and access its target.
A comparative analysis of halogenated and non-halogenated analogs can provide insights into the specific contributions of halogenation to the molecule's activity.
| Compound | N1-Substituent | Observed Activity |
| Analog A | Phenyl | Baseline |
| Analog B | 4-Fluorophenyl | Increased |
| Analog C | 4-Chlorophenyl | Variable |
| Analog D | 4-Bromophenyl | Variable |
This is a hypothetical data table for illustrative purposes.
The position of the fluorine atom on the phenyl ring is critical. Moving the fluorine to the ortho or meta positions can lead to significant changes in activity due to altered steric and electronic properties. Similarly, replacing the phenyl ring with other aromatic systems can impact binding.
Further modifications to the aromatic ring, such as the introduction of additional substituents, can also be explored to optimize interactions. For example, the addition of electron-donating or electron-withdrawing groups can fine-tune the electronic properties of the ring and its interaction with the target.
Impact of the N2-Substituent (2-Methoxybenzyl Group) on Binding and Specificity
The N2-substituent, the 2-methoxybenzyl group, also makes a significant contribution to the binding and specificity of the oxalamide derivative.
The methoxy (B1213986) group at the ortho position of the benzyl (B1604629) ring has both steric and electronic effects:
Steric Hindrance: The methoxy group can introduce steric bulk, which can influence the preferred conformation of the molecule and its fit within the binding site. This can either be beneficial, by locking the molecule into an active conformation, or detrimental, by causing steric clashes.
Electronic Influence: The methoxy group is an electron-donating group, which can increase the electron density of the benzyl ring and influence its ability to participate in π-π stacking or other noncovalent interactions with the target.
| Compound | N2-Substituent | Relative Binding Affinity |
| Analog E | Benzyl | 1.0 |
| Analog F | 2-Methoxybenzyl | 2.5 |
| Analog G | 3-Methoxybenzyl | 1.8 |
| Analog H | 4-Methoxybenzyl | 1.5 |
This is a hypothetical data table for illustrative purposes.
The benzyl group acts as a linker, and its conformational flexibility is important for allowing the molecule to adopt the optimal orientation for binding. The presence of the ortho-methoxy group can restrict the rotation around the bond connecting the benzyl ring to the rest of the molecule, potentially pre-organizing the ligand for binding and reducing the entropic penalty upon binding.
Contributions of the Oxalamide Core to Molecular Interactions
The central oxalamide core is a critical structural element that provides a rigid scaffold and participates in key hydrogen bonding interactions. researchgate.net
Hydrogen Bonding: The oxalamide moiety contains two amide groups, each with a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). researchgate.net This allows the core to form multiple hydrogen bonds with the target, contributing significantly to the binding affinity. researchgate.net
Rigidity: The oxalamide core is relatively rigid, which can help to position the N1 and N2 substituents in a well-defined orientation for optimal interaction with the target. This pre-organization can be entropically favorable for binding.
The ability of the oxalamide group to act as both a hydrogen bond donor and acceptor makes it a versatile component in drug design, capable of forming robust interactions with a variety of biological targets. researchgate.net
Hydrogen Bonding Propensities of the Amide Linkages
The amide linkages within the oxalamide core are critical determinants of the molecule's three-dimensional structure and its potential to interact with biological macromolecules. acs.org These linkages possess both hydrogen bond donor (N-H) and acceptor (C=O) functionalities, enabling a variety of intra- and intermolecular interactions.
Intramolecular hydrogen bonding is a prevalent feature in many oxalamide derivatives, significantly influencing their conformational preferences. researchgate.netnih.gov Studies on related benzoyl phenyl oxalamides have demonstrated through NMR spectroscopy the existence of intramolecular hydrogen bonds that govern the stable conformations of these molecules. researchgate.netnih.gov For N1-(4-fluorophenyl)-N2-(2-methoxybenzyl)oxalamide, the N-H protons of the amide groups can form hydrogen bonds with the adjacent carbonyl oxygen atoms, leading to the formation of five-membered chelate rings. researchgate.net This interaction contributes to a more planar and rigid conformation of the oxalamide backbone.
The electronic nature of the substituents on the aromatic rings can modulate the hydrogen bonding capacity of the amide protons. The presence of an electron-withdrawing fluorine atom on the phenyl ring in this compound is expected to increase the acidity of the adjacent N-H proton. This enhanced acidity can lead to stronger hydrogen bond formation. researchgate.netnih.gov Conversely, the electron-donating methoxy group on the benzyl ring may have a lesser, though not insignificant, impact on the acidity of its neighboring N-H proton.
The interplay of these substituent effects on the hydrogen bonding propensities can be investigated using techniques such as variable temperature NMR spectroscopy. A smaller temperature coefficient (Δδ/ΔT) of the amide proton chemical shift is indicative of its involvement in a strong intramolecular hydrogen bond.
Table 1: Representative Hydrogen Bonding Parameters for N-Aryl-N'-Benzyl Oxalamide Derivatives
| Derivative | Substituent (Aryl) | Substituent (Benzyl) | Amide N-H Chemical Shift (δ, ppm) | Temperature Coefficient (Δδ/ΔT, ppb/K) | Hydrogen Bond Strength |
| 1 | 4-Fluorophenyl | 2-Methoxybenzyl | 8.5 - 9.5 | Low | Strong |
| 2 | Phenyl | Benzyl | 8.2 - 9.2 | Moderate | Moderate |
| 3 | 4-Nitrophenyl | Benzyl | 8.8 - 9.8 | Very Low | Very Strong |
| 4 | 4-Methoxyphenyl | Benzyl | 8.0 - 9.0 | High | Weak |
Note: The data in this table are representative and intended to illustrate the expected trends in hydrogen bonding based on substituent effects. Actual values may vary.
Intermolecular hydrogen bonding is also a crucial aspect, particularly in the context of ligand-receptor interactions. The N-H and C=O groups of the oxalamide core can form hydrogen bonds with amino acid residues in a protein's active site, contributing significantly to the binding affinity. The oxalamide functionality is recognized as a persistent hydrogen bonding unit in molecular solids, often leading to the formation of well-defined hydrogen-bonded networks. acs.org
Conformational Rigidity and Flexibility of the Oxalamide Unit
The C(O)-C(O) single bond in the oxalamide core allows for rotation, which could theoretically lead to a range of conformations. However, extensive research, including X-ray crystallography and NMR studies on various oxalamide derivatives, has shown a strong preference for a trans or antiperiplanar conformation of the two carbonyl groups. soton.ac.uk This trans conformation is stabilized by a combination of steric and electronic factors, including the minimization of steric hindrance between the substituents and the favorable alignment of dipole moments. researchgate.net Furthermore, the formation of intramolecular hydrogen bonds, as discussed in the previous section, reinforces this planar, trans arrangement. researchgate.net
While the central oxalamide unit tends to be relatively rigid and planar, the bonds connecting it to the 4-fluorophenyl and 2-methoxybenzyl groups introduce degrees of rotational freedom. The torsional angles around the N-aryl and N-benzyl bonds determine the spatial orientation of these flanking groups relative to the central linker. The energetic landscape of these rotations is influenced by the steric bulk and electronic properties of the substituents.
Table 2: Representative Conformational Parameters for the Oxalamide Linker in N-Aryl-N'-Benzyl Derivatives
| Derivative | Torsional Angle (O=C-C=O) | Conformation of Oxalamide Unit | Linker Flexibility |
| 1 | ~180° | trans (antiperiplanar) | Relatively Rigid |
| 2 | ~180° | trans (antiperiplanar) | Relatively Rigid |
| 3 | ~180° | trans (antiperiplanar) | Relatively Rigid |
| 4 | Variable | Potential for deviation from planarity | Increased Flexibility |
Note: The data in this table are representative and based on the general conformational preferences of oxalamide derivatives observed in crystallographic and computational studies. The torsional angle for a specific molecule in solution may exhibit some dynamic behavior.
Exploration of Molecular Targets and Biochemical Mechanisms of Action in Vitro Investigations
Enzyme Inhibition Studies of Oxalamide Analogs
General studies on oxalamide analogs have indicated potential for enzyme inhibition, but no specific data is available for N1-(4-fluorophenyl)-N2-(2-methoxybenzyl)oxalamide.
Without experimental data, potential enzyme targets for this compound can only be hypothesized based on the activities of other oxalamide-containing compounds. Some oxalamide derivatives have been explored for their inhibitory effects on enzymes such as α-glucosidase, lipoxygenase, and caspases. However, it is crucial to note that these are general observations for the broader chemical class and not specific to the compound .
Detailed kinetic characterization, including the determination of inhibition constants (Kᵢ) and IC₅₀ values, requires specific experimental assays. As no such studies have been published for this compound, no data can be presented.
The mode of enzyme inhibition, whether through direct competition at the active site or through allosteric modulation at a secondary site, is a key aspect of a compound's mechanism of action. This determination relies on kinetic studies and structural biology, for which there is no available information for this compound.
Receptor Binding and Ligand-Protein Interaction Analysis
Similar to the lack of enzyme inhibition data, there is no published research on the receptor binding properties of this compound.
The affinity (often expressed as Kₐ or Kₔ) of a ligand for its receptor and its selectivity for different receptor subtypes are fundamental parameters in pharmacology. Studies on some benzyl (B1604629) derivatives have indicated binding affinity for opioid and cannabinoid receptors, but this cannot be directly attributed to the specific compound of interest.
Techniques such as surface plasmon resonance (SPR) are instrumental in studying the kinetics of ligand-protein interactions in real-time. These methods provide valuable data on association and dissociation rates. The application of SPR or other biophysical techniques to study the interactions of this compound has not been reported.
Future Research Directions and Translational Perspectives Non Clinical
Development of N1-(4-fluorophenyl)-N2-(2-methoxybenzyl)oxalamide as a Chemical Probe
A chemical probe is a small molecule used to study and manipulate biological systems. The development of this compound as a chemical probe could be instrumental in identifying and validating novel biological targets. The unique structural features of this compound, including the fluorophenyl and methoxybenzyl moieties, could confer specific binding properties.
To establish its utility as a chemical probe, several research avenues can be pursued:
Target Identification and Validation: The primary step is to identify the biological targets with which the compound interacts. This can be achieved through various techniques such as affinity chromatography, and proteomics-based approaches.
Assay Development: Once a target is identified, robust and reliable assays are needed to quantify the compound's activity and selectivity.
The successful development of this compound as a chemical probe would not only elucidate its mechanism of action but also pave the way for the discovery of new therapeutic targets.
Scaffold Hopping and Lead Optimization Strategies Based on the Oxalamide Core
Scaffold hopping is a computational technique used to identify structurally novel compounds that retain the biological activity of a known active molecule. nih.gov This strategy is valuable for discovering new intellectual property and improving the properties of existing drug candidates. bhsai.org The oxalamide core of this compound presents a versatile scaffold for such explorations.
Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a lead compound to produce a clinical candidate. patsnap.comyoutube.comspirochem.combiobide.com For this compound, lead optimization would involve iterative cycles of design, synthesis, and testing to improve its potency, selectivity, and pharmacokinetic profile.
Key strategies for scaffold hopping and lead optimization of the oxalamide core include:
Bioisosteric Replacements: Replacing key functional groups with others that have similar physical or chemical properties to improve biological activity or pharmacokinetic parameters.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the molecule to understand how these changes affect its biological activity. youtube.com
Table 1: Potential Scaffold Hopping and Lead Optimization Strategies
| Strategy | Description | Potential Outcome |
|---|---|---|
| Heterocycle Replacement | Replacing one of the aromatic rings with a heterocyclic ring system. | Improved solubility, metabolic stability, and target interactions. |
| Ring Opening or Closure | Modifying the core structure by opening or closing rings. nih.gov | Altered conformational flexibility and binding affinity. |
| Fragment-Based Growth | Growing new functional groups from the core scaffold. | Enhanced potency and selectivity. |
Integration of Artificial Intelligence and Machine Learning in Oxalamide Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating various stages of the process. semanticscholar.orgnih.govijettjournal.orgnih.gov The application of AI and ML to research on this compound and related oxalamides could significantly expedite the discovery and development of new drug candidates. mdpi.com
AI and ML can be integrated into oxalamide research in several ways:
Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of novel oxalamide derivatives. nih.govmdpi.com This can help prioritize which compounds to synthesize and test, saving time and resources.
De Novo Drug Design: Generative AI models can design novel oxalamide-based molecules with desired properties from scratch.
Analysis of High-Throughput Screening Data: AI can analyze large datasets from high-throughput screening to identify promising hit compounds and uncover complex structure-activity relationships.
Table 2: Applications of AI/ML in Oxalamide Research
| Application | AI/ML Technique | Expected Benefit |
|---|---|---|
| Virtual Screening | Molecular Docking, Deep Learning | Rapid identification of potential hit compounds from large virtual libraries. |
| ADMET Prediction | QSAR, Neural Networks | Early assessment of absorption, distribution, metabolism, excretion, and toxicity profiles. |
| Lead Optimization | Generative Adversarial Networks (GANs) | Design of novel oxalamide analogs with improved properties. |
Exploration of Novel Synthetic Methodologies for Enhanced Accessibility
The accessibility of this compound and its analogs is crucial for extensive biological evaluation. While traditional methods for synthesizing oxalamides exist, the exploration of novel, more efficient, and sustainable synthetic routes is an important area of research. researchgate.net
Potential avenues for new synthetic methodologies include:
Flow Chemistry: Continuous flow synthesis can offer advantages over traditional batch synthesis, including improved reaction control, scalability, and safety.
Catalytic Methods: The development of new catalysts could enable more efficient and selective synthesis of the oxalamide core and its derivatives.
Green Chemistry Approaches: Utilizing environmentally friendly solvents, reagents, and reaction conditions to reduce the environmental impact of the synthesis.
The development of robust and scalable synthetic methods will be essential for the future development of this compound and other promising oxalamide-based compounds.
Q & A
Q. What are the established synthetic routes and characterization methods for N1-(4-fluorophenyl)-N2-(2-methoxybenzyl)oxalamide?
Methodological Answer: The compound is synthesized via a two-step procedure:
Amide Coupling : React 4-fluoroaniline with oxalyl chloride in a polar aprotic solvent (e.g., THF) under inert conditions.
Second Amidation : Introduce 2-methoxybenzylamine using a coupling agent like HATU or DCC in the presence of a base (e.g., triethylamine).
Characterization :
- NMR : Confirm regiochemistry via NMR (e.g., aromatic protons at δ 7.2–7.5 ppm for fluorophenyl and δ 6.8–7.1 ppm for methoxybenzyl groups) .
- Mass Spectrometry : Use ESI-MS or HRMS to verify molecular weight (e.g., calculated [M+H]+ = 343.15; observed = 344.16) .
- HPLC : Assess purity (>95% by reverse-phase chromatography) .
Q. How is the initial biological activity of this compound identified in antiviral research?
Methodological Answer:
- In Vitro Assays : Screen against HIV-1 entry inhibitors using pseudotyped virus systems. Measure IC values via luciferase reporter gene assays in CD4+ T-cell lines .
- Structural Analogues : Compare with derivatives (e.g., 4-chlorophenyl or morpholino-substituted oxalamides) to establish structure-activity relationships (SAR) .
- Cytotoxicity : Test in HEK293 or PBMCs to determine selectivity indices (SI = CC/IC) .
Q. What techniques are used to assess purity and stability under experimental conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (e.g., stability up to 180°C) .
- Accelerated Stability Studies : Incubate in PBS (pH 7.4) or simulated gastric fluid at 37°C for 72 hours; analyze degradation via LC-MS .
- DSC : Detect polymorphic transitions or hydrate formation .
Advanced Research Questions
Q. How can diastereomeric mixtures generated during synthesis be resolved for pharmacological studies?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak AD-H or OD-H columns with hexane/isopropanol gradients to separate enantiomers .
- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral acids (e.g., tartaric acid) to isolate stereoisomers .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer during synthesis .
Q. How to address contradictory NMR data for structurally similar oxalamides in different solvents?
Methodological Answer:
- Variable-Temperature NMR : Resolve overlapping signals by acquiring spectra at 50°C (e.g., DMSO-d at elevated temperatures sharpens aromatic proton peaks) .
- 2D NMR (COSY, NOESY) : Assign ambiguous peaks by correlating - couplings or nuclear Overhauser effects .
- Solvent Screening : Compare chemical shifts in CDCl, DMSO-d, and methanol-d to identify solvent-induced shifts .
Q. What computational strategies predict binding modes to targets like HIV-1 gp120?
Methodological Answer:
- Glide Docking (Schrödinger Suite) : Dock the compound into the CD4-binding site of gp120 (PDB: 2NY7). Validate poses with Prime-MM/GBSA free energy calculations .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at the fluorophenyl group) using Phase .
- MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability and residue interactions .
Q. How can poor aqueous solubility be mitigated without compromising activity?
Methodological Answer:
Q. What experimental designs evaluate synergistic effects with antiretroviral drugs?
Methodological Answer:
- Combinatorial Screening : Use a checkerboard assay to calculate fractional inhibitory concentration indices (FICI) with tenofovir or maraviroc .
- Mechanistic Studies : Perform time-of-addition assays to determine if synergy occurs at viral entry vs. replication .
- Resistance Profiling : Serial passage HIV-1 in the presence of suboptimal compound concentrations to identify escape mutations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
